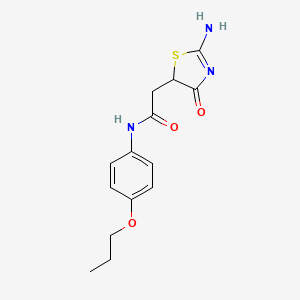
quinolin-8-yl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-8-yl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound that features a quinoline moiety, a benzoate ester, and an isoindoline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of quinolin-8-ol with 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid under acidic conditions. The reaction is often catalyzed by sulfuric acid or hydrochloric acid and requires refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Quinolin-8-yl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions with amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinolin-8-yl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid.
Reduction: Quinolin-8-yl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzyl alcohol.
Substitution: This compound derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Quinolin-8-yl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit tyrosine kinases such as the epidermal growth factor receptor.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds with biological activity.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of quinolin-8-yl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate involves its interaction with molecular targets such as tyrosine kinases. The quinoline moiety binds to the active site of the enzyme, inhibiting its activity and thereby preventing the phosphorylation of downstream signaling proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolin-8-yl benzoate: Lacks the isoindoline moiety, making it less complex and potentially less active in biological systems.
3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate: Lacks the quinoline moiety, which is crucial for its interaction with tyrosine kinases.
Uniqueness
Quinolin-8-yl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is unique due to the combination of the quinoline and isoindoline moieties, which confer specific biological activities and synthetic versatility. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C25H22N2O4 |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
quinolin-8-yl 3-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate |
InChI |
InChI=1S/C25H22N2O4/c1-15-10-11-19-20(13-15)24(29)27(23(19)28)18-8-2-6-17(14-18)25(30)31-21-9-3-5-16-7-4-12-26-22(16)21/h2-9,12,14-15,19-20H,10-11,13H2,1H3 |
InChI-Schlüssel |
YZXDBRYBAXEBSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)OC4=CC=CC5=C4N=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-cyano-N-cyclohexyl-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15027890.png)
![(5Z)-5-(2H-chromen-3-ylmethylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15027895.png)
![(2E)-2-cyano-N-ethyl-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15027909.png)
![7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B15027914.png)
![(2E)-2-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B15027916.png)
![N-[3-cyano-1-(4-methoxybenzyl)-4,5-diphenyl-1H-pyrrol-2-yl]-3-nitrobenzamide](/img/structure/B15027921.png)

![[(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15027943.png)
![2-[(5-butyl-4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B15027951.png)
![2-amino-4-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B15027958.png)
![4-butyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B15027963.png)
![2-[(4E)-4-(4-fluorobenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B15027969.png)
![N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]-2-(4-methylphenoxy)acetamide](/img/structure/B15027970.png)

